

Tributyl citrate's role as a non-toxic PVC plasticizer

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Compound of Interest

Compound Name: Tributyl Citrate

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An In-depth Technical Guide to **Tributyl Citrate** as a Non-Toxic PVC Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tributyl Citrate** (TBC) and its role as a safe, effective, and eco-friendly alternative to traditional phthalate-based plasticizers in Polyvinyl Chloride (PVC) formulations. Amid growing regulatory scrutiny and health concerns surrounding plasticizers like Di(2-ethylhexyl) phthalate (DEHP), TBC has emerged as a leading candidate for sensitive applications, including medical devices, pharmaceutical packaging, and food contact materials.[1][2][3]

Tributyl Citrate, an ester of citric acid, is recognized for its high plasticizing efficiency, excellent compatibility with a wide range of polymers, low volatility, and favorable safety profile.[2][4] It is considered an essentially non-toxic and non-irritating material, making it suitable for applications that involve direct human contact.[5] This guide details the performance characteristics of citrate-based plasticizers, outlines key experimental protocols for their evaluation, and presents a comparative analysis of their properties.

Data Presentation: Performance Metrics

The selection of a plasticizer is a critical decision in the formulation of flexible PVC, directly impacting the material's mechanical, thermal, and migratory properties. The following tables summarize quantitative data comparing citrate-based plasticizers, primarily Acetyl **Tributyl**

Citrate (ATBC)—a close and widely studied derivative of TBC—with the conventional plasticizer DEHP.

Note: Much of the direct comparative research available uses ATBC. Due to its structural similarity and comparable application, its performance is considered a strong indicator for TBC.

Table 1: Comparative Mechanical Properties of Plasticized PVC

Property	PVC with Citrate Plasticizer (ATBC/ATMC)	PVC with Phthalate Plasticizer (DEHP/DOP)	Test Standard (Typical)
Plasticizer Efficiency	Comparable to DEHP; required at similar levels (32.2%) to achieve 75 Shore A hardness.[2]	Standard benchmark for plasticizing efficiency.[2]	ASTM D2284
Tensile Strength	Generally lower than rigid PVC, indicating effective plasticization. Performance of mixed citrate esters (ATMC) is similar to DEHP.[6]	Decreases with addition of plasticizer.[4][7]	ASTM D638 / ASTM D882
Elongation at Break (%)	Significantly increased. A novel bio-plasticizer (LMEL) achieved 526.9% elongation in a study that used ATBC and DOP as comparators.[8]	Significantly increased.[7][8]	ASTM D638 / ASTM D882
Gamma Stability (Color Change)	Exhibits a color change (Yellowness Index) comparable to that of DEHP upon irradiation.[2]	Standard benchmark for gamma stability.[2]	ASTM D1925

Table 2: Comparative Thermal Properties of Plasticized PVC

Property	PVC with Citrate Plasticizer (ATBC/ATMC)	PVC with Phthalate Plasticizer (DEHP)	Test Standard (Typical)
Glass Transition Temp. (Tg)	Effectively lowers Tg. Pure PVC has a Tg around 81-83°C.[9] [10]	Effectively lowers Tg by up to 100 K.[1][11]	Differential Scanning Calorimetry (DSC)
Thermal Stability (TGA)	Thermal volatilization of mixed citrate esters (ATMC) is comparable to DEHP and less than ATBC alone.[6]	Onset of degradation is influenced by plasticizer presence, which can increase HCl diffusion.[12]	Thermogravimetric Analysis (TGA)
Onset Degradation Temp. (°C)	Addition of PMMA alongside ATBC can have a stabilizing effect on PVC degradation.[5]	Formulations with DEHP show a two-step degradation process.[4][12]	Thermogravimetric Analysis (TGA)

Table 3: Comparative Migration of Plasticizers from PVC

Parameter	PVC with Citrate Plasticizer (ATBC)	PVC with Phthalate Plasticizer (DEHP)	Food/Blood Simulant
Migration Level (mg/kg)	11.1 to 12.8[13]	-	Cod fillets (Fatty food)
Migration Level (mg/kg)	32.4 to 33.4[13]	-	Herring fillets (Fatty food)
Migration Level (mg/kg)	~17.2[13]	-	Ground meat
Migration into Blood	Used in blood bags due to anticoagulant properties.[14]	High migration rates observed from PVC tubing.[15]	Human Blood / Serum
Comparative Migration	Migration of mixed citrate esters (ATMC) is comparable to DEHP.[6] Migration of another alternative, TOTM, is ~350x lower than DEHP.[15]	Benchmark for high migration potential. [15][16]	Various

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of plasticizer performance and safety.

Protocol 1: Evaluation of Mechanical Properties (Tensile Strength & Elongation)

This protocol is based on the principles of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

- Sample Preparation:
 - Prepare PVC compounds by mixing PVC resin, heat stabilizer, lubricant, and the plasticizer (e.g., TBC or DEHP) at a specified concentration (e.g., 30-50 wt%).

- Process the compound using a two-roll mill at a temperature of 175-180°C for approximately 8-10 minutes to form a homogenous sheet.[4]
- Mold the sheets into standardized dumbbell-shaped specimens using a hot press at 180°C under pressure.[4]
- Condition the specimens for at least 24 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity.
- Testing Procedure:
 - Use a universal testing machine (tensile tester) equipped with a suitable load cell.
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount the specimen into the grips of the testing machine.
 - Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
 - Record the load and elongation throughout the test.
- Data Analysis:
 - Tensile Strength (MPa): Calculate as the maximum load recorded during the test divided by the original cross-sectional area of the specimen.
 - Elongation at Break (%): Calculate as the increase in length of the specimen at the point of fracture divided by the original length, multiplied by 100.

Protocol 2: Assessment of Plasticizer Migration via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for quantifying plasticizer migration into a food or drug simulant.

- Sample and Simulant Preparation:
 - Cut a precise surface area of the TBC-plasticized PVC film (e.g., 6 dm²).

- Select a simulant appropriate for the intended application (e.g., isooctane or n-hexane for fatty foods, 10% ethanol for aqueous solutions, or a saline solution for medical applications).[17]
- Place the PVC sample in a sealed glass container with a known volume of the simulant (e.g., 1 kg or 1 L), ensuring full immersion.
- Exposure/Incubation:
 - Incubate the container at a controlled temperature and for a specified duration to simulate use conditions (e.g., 40°C for 10 days for accelerated testing).[13]
- Extraction and Analysis:
 - After incubation, remove the PVC sample. The simulant now contains the leached plasticizer.
 - Take a precise aliquot of the simulant. If necessary, perform a solvent extraction or concentration step.
 - Inject the sample into a GC-MS system.
 - GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the target analyte (TBC) from other components.
 - MS Conditions: Operate in Scan or Selected Ion Monitoring (SIM) mode for qualitative identification and quantitative analysis.
 - Quantification: Create a calibration curve using standards of known TBC concentrations. Calculate the concentration of TBC in the simulant and express the result as mg of plasticizer per kg of simulant (mg/kg) or mg per dm² of surface area.

Protocol 3: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol measures the change in mass of a material as a function of temperature to assess its thermal stability.

- Sample Preparation:
 - Prepare a small, representative sample of the plasticized PVC material (typically 5-10 mg).
 - Place the sample into a TGA crucible (e.g., alumina or platinum).
- Instrument Setup:
 - Place the crucible in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
- Testing Procedure:
 - Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[\[18\]](#)
 - Continuously record the sample weight and temperature.
- Data Analysis:
 - Plot the sample weight (%) versus temperature to generate the TGA curve.
 - Plot the derivative of the TGA curve (DTG curve) to identify temperatures of maximum degradation rates.
 - Determine key parameters:
 - Onset Decomposition Temperature (T_{onset}): The temperature at which significant weight loss begins.
 - Temperature at Maximum Decomposition Rate (T_{peak}): The peak temperature on the DTG curve.
 - Residual Mass (%): The mass remaining at the end of the test.

- Compare the TGA curves of PVC plasticized with TBC and DEHP to evaluate relative thermal stability.[9]

Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity (ISO 10993-5)

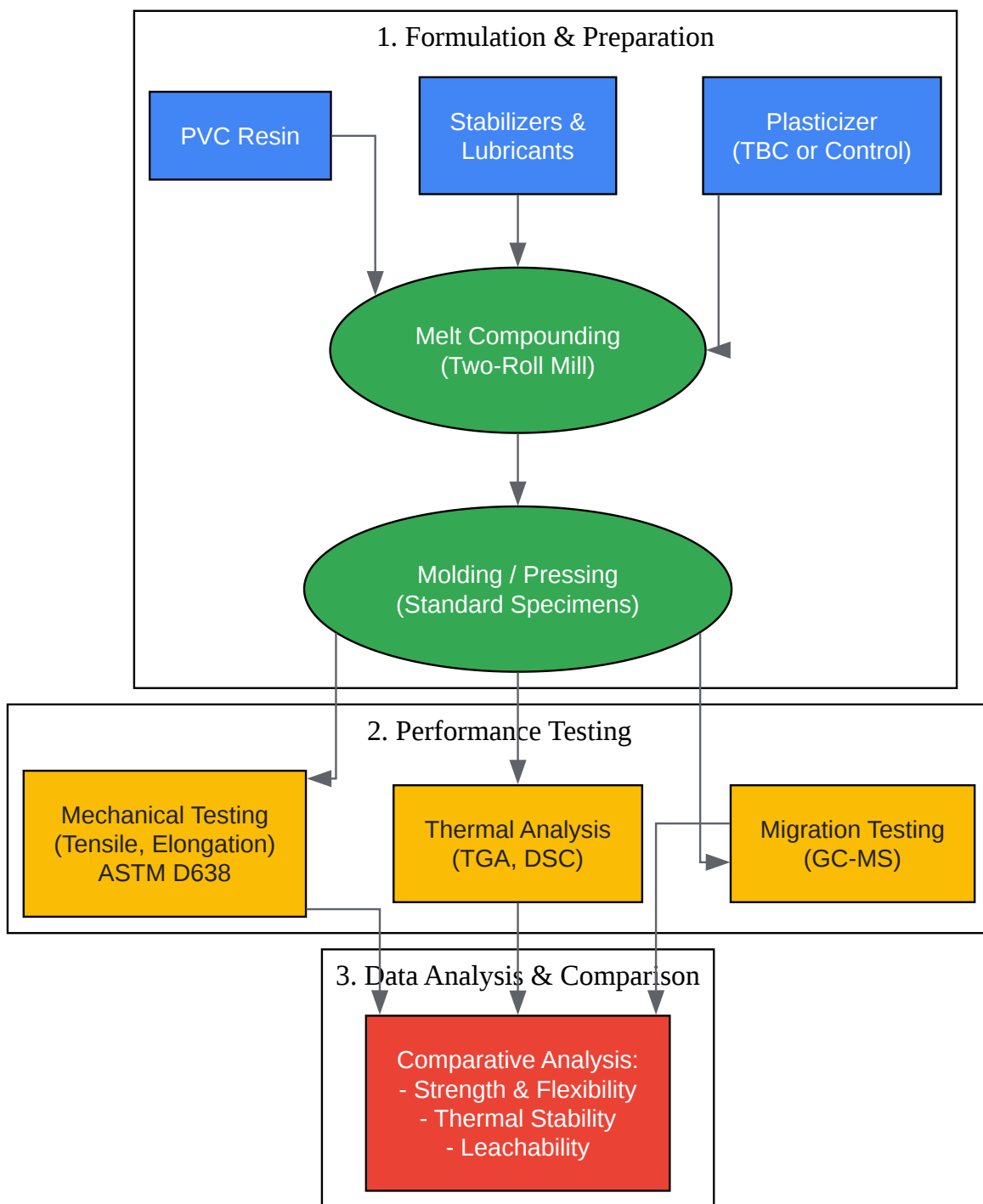
This protocol is a fundamental screening test to assess the potential of a material to cause cellular damage.

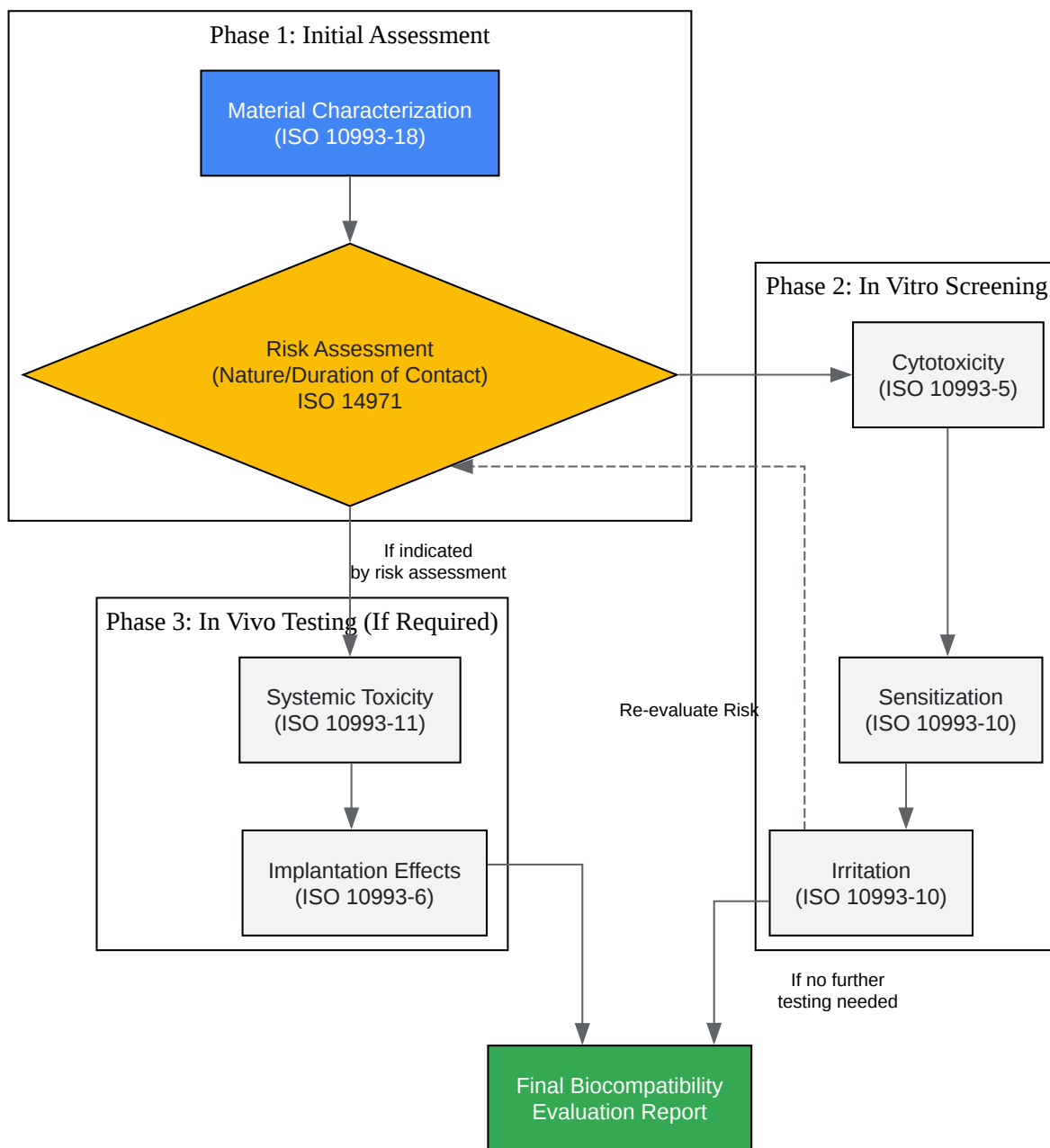
- Extract Preparation:
 - Prepare extracts of the TBC-plasticized PVC material according to ISO 10993-12.
 - Use both polar (e.g., cell culture medium with serum) and non-polar (e.g., dimethyl sulfoxide) extraction vehicles.
 - Incubate the material in the extraction vehicle at 37°C for 24 hours.
- Cell Culture:
 - Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a near-confluent monolayer is formed.
- Exposure:
 - Remove the existing culture medium from the cells.
 - Replace it with the prepared extracts of the PVC material. Include negative controls (extraction vehicle only) and positive controls (e.g., organotin-stabilized PVC).
 - Incubate the cells with the extracts for 24 hours at 37°C in a humidified CO₂ incubator.
- Viability Assessment (MTT Assay):
 - After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

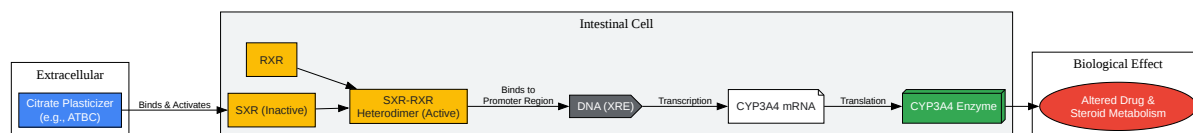
- Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.
- Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
- Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the negative control.
 - According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.

Mandatory Visualizations

Experimental and Logical Workflows







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